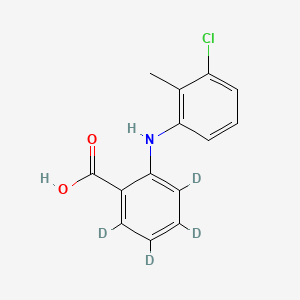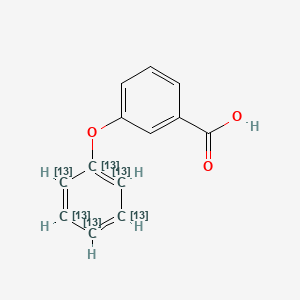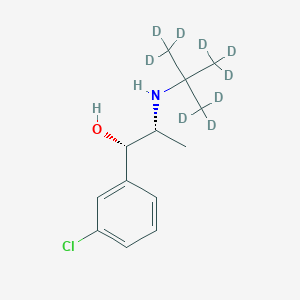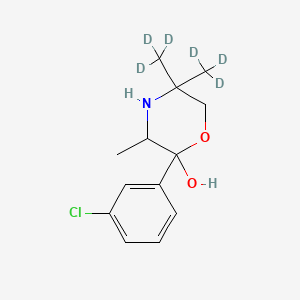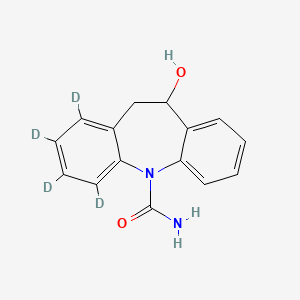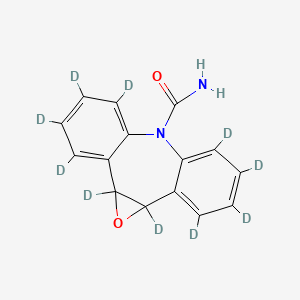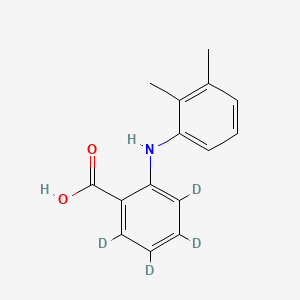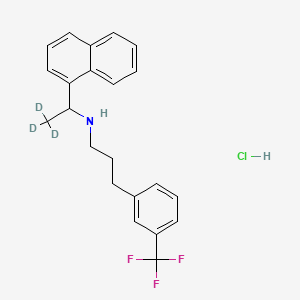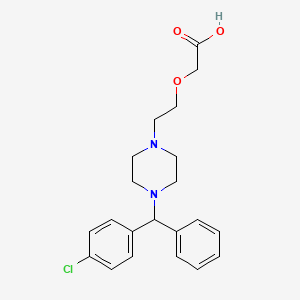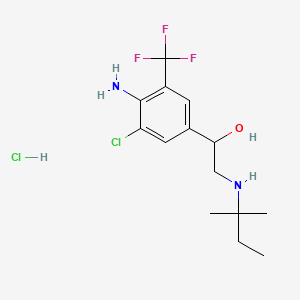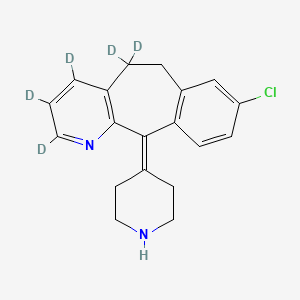
地氯雷他定-d5
描述
Desloratadine-d5 is a deuterated form of desloratadine, an antihistamine used to treat allergies. The deuterium atoms in desloratadine-d5 replace hydrogen atoms, which can help in pharmacokinetic studies by providing a stable isotope for tracing the compound’s metabolism and distribution in the body .
科学研究应用
Desloratadine-d5 is widely used in scientific research, particularly in:
Pharmacokinetic Studies: The deuterium label allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in the body.
Drug Metabolism Research: It helps in understanding the metabolic pathways and identifying active metabolites.
Clinical Trials: Desloratadine-d5 is used to study the efficacy and safety of desloratadine in various populations.
Analytical Chemistry: It serves as an internal standard in mass spectrometry for the quantification of desloratadine in biological samples.
作用机制
Target of Action
Desloratadine-d5 primarily targets the histamine H1-receptors . These receptors are found in various parts of the body, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . The role of these receptors is to mediate the effects of histamine, a compound involved in local immune responses and acting as a neurotransmitter for the brain, spinal cord, and uterus .
Mode of Action
Desloratadine-d5 acts as a selective antagonist at the histamine H1-receptors . It competes with free histamine for binding at these receptors, thereby blocking the action of endogenous histamine . This results in temporary relief of the negative symptoms associated with histamine activity, such as nasal congestion and watery eyes .
Biochemical Pathways
The action of Desloratadine-d5 affects several biochemical pathways. By blocking the H1-receptors, it inhibits the histamine-mediated early phase of allergic reactions, preventing the release of pro-inflammatory mediators from mast cells and basophils . It also influences the late phase of allergic reactions by controlling the influx of eosinophils into inflamed tissues .
Pharmacokinetics
Desloratadine-d5 exhibits favorable pharmacokinetic properties. It is rapidly absorbed from the gut, reaching peak blood plasma concentrations in about three hours . The compound’s steady-state concentration (Cmax) is 4 ng/ml, and the area under the curve (AUC) is 56.9 ng*hr/ml . These properties contribute to its high bioavailability and long-lasting effect .
Result of Action
The action of Desloratadine-d5 results in the relief of symptoms associated with allergic reactions. It is used for the symptomatic treatment of pruritus and urticaria (hives) associated with chronic idiopathic urticaria, as well as for the relief of symptoms of seasonal and non-seasonal allergic rhinitis . By blocking the H1-receptors, it prevents the action of histamine, thereby reducing the symptoms of these conditions .
Action Environment
The action of Desloratadine-d5 can be influenced by various environmental factors. For instance, studies conducted in the Vienna Challenge Chamber, an environmental exposure unit, have shown that Desloratadine-d5 is significantly more effective than placebo in reducing the symptom of nasal congestion induced by grass pollen exposure in patients with seasonal allergic rhinitis . This suggests that the compound’s action, efficacy, and stability can be affected by the presence of allergens in the environment .
生化分析
Biochemical Properties
Desloratadine-d5 interacts with various enzymes and proteins. It is metabolized primarily via the cytochrome P450 (CYP) system, specifically the CYP3A4 and CYP2D6 isoenzymes . The interactions between Desloratadine-d5 and these enzymes are crucial for its metabolic transformation and subsequent biological activity .
Cellular Effects
Desloratadine-d5 has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce apoptosis and autophagy in human glioblastoma cell lines . It also influences cell function by inhibiting the binding of histamine to the histamine H1 receptor, preventing many of histamine’s adverse effects .
Molecular Mechanism
The mechanism of action of Desloratadine-d5 involves its binding to histamine H1 receptors, thereby blocking the action of endogenous histamine . This leads to temporary relief of the negative symptoms associated with allergic reactions .
Temporal Effects in Laboratory Settings
Desloratadine-d5 exhibits a rapid onset of action and its efficacy persists over a 24-hour dosing period . It does not cause drowsiness or sedation, making it a preferred choice for treating allergic symptoms .
Dosage Effects in Animal Models
The effects of Desloratadine-d5 vary with different dosages in animal models
Metabolic Pathways
Desloratadine-d5 is involved in metabolic pathways mediated by the cytochrome P450 system . It is metabolized primarily by the CYP3A4 and CYP2D6 isoenzymes .
准备方法
Synthetic Routes and Reaction Conditions: Desloratadine-d5 is synthesized by incorporating deuterium into the desloratadine molecule. The process typically involves the use of deuterated reagents and solvents. One common method is the hydrogen-deuterium exchange reaction, where desloratadine is treated with deuterium gas in the presence of a catalyst .
Industrial Production Methods: Industrial production of desloratadine-d5 follows similar principles but on a larger scale. The process involves rigorous quality control to ensure the purity and consistency of the deuterated product. Techniques such as liquid chromatography and mass spectrometry are used to verify the incorporation of deuterium .
化学反应分析
Types of Reactions: Desloratadine-d5 undergoes various chemical reactions, including:
Oxidation: Desloratadine-d5 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert desloratadine-d5 back to its parent compound.
Substitution: Halogenation and other substitution reactions can modify the aromatic rings in desloratadine-d5.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and halogenated derivatives of desloratadine-d5, which can be analyzed for their pharmacological properties .
相似化合物的比较
Desloratadine: The non-deuterated form, used widely as an antihistamine.
Loratadine: A precursor to desloratadine, also used to treat allergies.
Cetirizine: Another second-generation antihistamine with similar uses.
Uniqueness of Desloratadine-d5: Desloratadine-d5’s uniqueness lies in its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research, offering insights that are not possible with non-deuterated compounds .
属性
IUPAC Name |
13-chloro-5,6,7,9,9-pentadeuterio-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i1D,2D,3D2,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUOIFJMECXRGI-ZMXCGMLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C3CCNCC3)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115929 | |
| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-34-9 | |
| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


